molecular formula C12H14O B3481993 1-(2-cyclopenten-1-yl)-4-methoxybenzene

1-(2-cyclopenten-1-yl)-4-methoxybenzene

Cat. No. B3481993
M. Wt: 174.24 g/mol
InChI Key: XKJNTXNJAJCZGC-UHFFFAOYSA-N
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Description

“1-(2-cyclopenten-1-yl)-4-methoxybenzene” is a complex organic compound. It likely contains a benzene ring, which is a six-carbon ring with alternating double bonds, a methoxy group (-OCH3) attached to the benzene ring, and a cyclopentenyl group, which is a five-membered ring with one double bond .


Molecular Structure Analysis

The molecular structure would likely involve a benzene ring substituted at the 4-position with a methoxy group and at the 1-position with a cyclopentenyl group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzene ring and the cyclopentenyl group could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the properties of similar known compounds .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

1-cyclopent-2-en-1-yl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h2,4,6-10H,3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJNTXNJAJCZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-cyclopenten-1-yl)-4-methoxybenzene
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1-(2-cyclopenten-1-yl)-4-methoxybenzene
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1-(2-cyclopenten-1-yl)-4-methoxybenzene
Reactant of Route 4
1-(2-cyclopenten-1-yl)-4-methoxybenzene
Reactant of Route 5
1-(2-cyclopenten-1-yl)-4-methoxybenzene
Reactant of Route 6
1-(2-cyclopenten-1-yl)-4-methoxybenzene

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